Trimethylaluminum (TMA) vs. Triethylaluminum (TEA): 10x Higher Vapor Pressure Enables Superior Precursor Delivery and Film Uniformity
A primary differentiator for TMA over its common alternative TEA is its significantly higher vapor pressure at room temperature. While TMA is a clear liquid at 25°C with a vapor pressure of 11 Torr at 20°C [1], TEA is a liquid at 25°C with a much lower vapor pressure of only 0.1 Torr at 36°C [2]. This order-of-magnitude difference directly impacts ALD and CVD reactor design and process stability.
| Evidence Dimension | Vapor Pressure at Comparable Temperatures |
|---|---|
| Target Compound Data | 11 Torr at 20 °C |
| Comparator Or Baseline | Triethylaluminum (TEA): 0.1 Torr at 36 °C |
| Quantified Difference | TMA vapor pressure is >10× higher than TEA at near-ambient temperature, requiring TEA bubblers to be heated >40°C for comparable molar flow. |
| Conditions | Standard laboratory temperature and pressure; data from Sigma-Aldrich MSDS and MOCVD/ALD precursor encyclopedia. |
Why This Matters
The >10× higher vapor pressure of TMA at near-ambient temperature eliminates the need for heated precursor lines and bubblers (required for TEA), reducing system complexity, improving dose-to-dose consistency, and minimizing the risk of precursor condensation or thermal decomposition in delivery lines, which is critical for high-volume semiconductor manufacturing.
- [1] MOCVD & ALD Precursor Encyclopedia. Aluminum Alkyls: Trimethylaluminum (TMA). Accessed 2026. View Source
- [2] MOCVD & ALD Precursor Encyclopedia. Aluminum Alkyls: Triethylaluminum (TEA). Accessed 2026. View Source
